molecular formula C11H16N2O B12999691 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one

1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B12999691
M. Wt: 192.26 g/mol
InChI Key: RFCXYLWDBKTRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one is a chemical compound with a pyridine ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyridine with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(2-amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C11H16N2O/c1-6(2)10(14)9-7(3)5-8(4)13-11(9)12/h5-6H,1-4H3,(H2,12,13)

InChI Key

RFCXYLWDBKTRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)C(C)C)N)C

Origin of Product

United States

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